(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide
CAS No.: 339105-06-5
Cat. No.: VC4470067
Molecular Formula: C24H25NO5S
Molecular Weight: 439.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339105-06-5 |
|---|---|
| Molecular Formula | C24H25NO5S |
| Molecular Weight | 439.53 |
| IUPAC Name | (E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide |
| Standard InChI | InChI=1S/C24H25NO5S/c1-18-4-9-21(10-5-18)25-31(26,27)15-14-19-8-13-23(24(16-19)29-3)30-17-20-6-11-22(28-2)12-7-20/h4-16,25H,17H2,1-3H3/b15-14+ |
| Standard InChI Key | MXLIYSMWQVQVNG-CCEZHUSRSA-N |
| SMILES | CC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)OC |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a central ethenesulfonamide group () bridging two aromatic systems:
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Aryl Sulfamyl Ring: A 4-methylphenyl group () attached to the sulfonamide nitrogen.
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Styryl Aromatic Ring: A 3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl group, comprising two methoxy (-OCH₃) substituents and a benzyloxy linkage (-OCH₂-C₆H₄-OCH₃).
The (E)-configuration of the ethene double bond is critical for biological activity, as geometric isomerism often influences target binding .
Table 1: Key Structural Descriptors
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
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Sulfonamide Formation: Coupling a sulfonyl chloride with an aniline derivative to form the sulfonamide core.
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Ethene Introduction: Utilizing Wittig or Horner-Wadsworth-Emmons reactions to install the double bond .
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Aromatic Substitution: Introducing methoxy and benzyloxy groups via nucleophilic aromatic substitution or Ullmann-type couplings .
Key Challenges
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Stereoselectivity: Ensuring the (E)-configuration requires controlled reaction conditions (e.g., low temperature, polar aprotic solvents) .
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Purification: Column chromatography or recrystallization is essential due to the compound’s hydrophobicity.
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (logP ≈ 4.2 predicted), favoring organic solvents like DMSO or ethanol.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments due to the sulfonamide group .
Table 2: Predicted Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| logP | 4.2 | Computational |
| Topological PSA | 58.9 Ų | PubChem |
| Hydrogen Bond Donors | 1 (sulfonamide NH) | Structural Analysis |
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Methoxy Substitution: 2,4,6-Trimethoxy groups on the styryl ring enhance potency (IC₅₀ = 5 nM vs. 3,4,5-substituted IC₅₀ = 1.2 µM) .
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Amino Group: Replacement of nitro with amino improves binding affinity (ΔG = -8.2 kcal/mol) .
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: High permeability predicted (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .
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Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation.
Toxicity Considerations
Applications and Future Directions
Therapeutic Applications
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Oncology: Preclinical efficacy in xenograft models (e.g., 60% tumor reduction in MDA-MB-231 models) .
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Neurology: Potential BBB permeability for glioblastoma targeting .
Industrial Synthesis Scale-Up
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Process Optimization: Continuous flow chemistry reduces reaction time by 40%.
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Green Chemistry: Solvent-free mechanochemical synthesis under development.
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